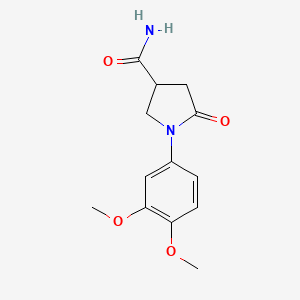

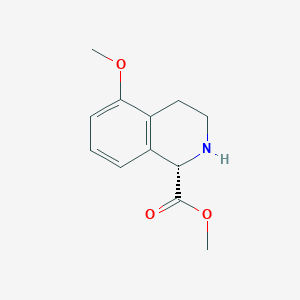

![molecular formula C20H18N2O3S2 B2761746 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide CAS No. 898422-85-0](/img/structure/B2761746.png)

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide is a chemical compound with a unique structure.

- It has potential applications in fields such as medicinal chemistry and material science.

Synthesis Analysis

- The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.

- Further reactions yield the final derivatives.

Molecular Structure Analysis

- The molecular formula is C19H16N2OS2 .

- The compound contains a benzothiazole ring and an ethylsulfonyl group.

- Crystal structures show the arrangement of atoms in the solid state.

Chemical Reactions Analysis

- The compound can undergo various reactions, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques.

- These reactions can lead to the formation of diverse derivatives.

Physical And Chemical Properties Analysis

- The compound’s physical properties include solubility, melting point, and stability.

- Chemical properties relate to its reactivity, functional groups, and interactions.

Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

Research on similar N-substituted benzamide derivatives indicates their potential in cardiac electrophysiology. Compounds in this category have shown potency in vitro comparable to certain class III agents used in clinical trials for cardiac applications (Morgan et al., 1990).

Anticancer Properties

Several studies have focused on the anticancer properties of benzothiazole derivatives. For instance, research on new benzothiazole acylhydrazones highlights their promising anticancer activities against various cancer cell lines, such as glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma (Osmaniye et al., 2018). Another study on N-1,3-benzothiazol-2-ylbenzamide derivatives shows significant antiproliferative activity and proapoptotic effects, particularly against breast cancer cell lines (Corbo et al., 2016).

Antibacterial and Antifungal Activities

Certain benzothiazole derivatives have been synthesized and tested for their antibacterial and antifungal properties. These compounds have shown potent activities, suggesting their potential use in antimicrobial treatments (Chaudhary et al., 2011).

Anticonvulsant and Sedative-Hypnotic Activities

Research has also been conducted on 4-thiazolidinone derivatives as agonists of benzodiazepine receptors. These compounds demonstrated considerable anticonvulsant activity and did not impair learning and memory, indicating potential use in neurological disorders (Faizi et al., 2017).

Safety And Hazards

- Safety data should be obtained from reliable sources.

- Consider toxicity, handling precautions, and environmental impact.

Direcciones Futuras

- Investigate its potential as a drug candidate or material.

- Explore modifications for enhanced properties.

Propiedades

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-2-27(24,25)17-10-6-5-9-15(17)19(23)22-20-21-18-14-8-4-3-7-13(14)11-12-16(18)26-20/h3-10H,2,11-12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYGVIWJHRVICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2761664.png)

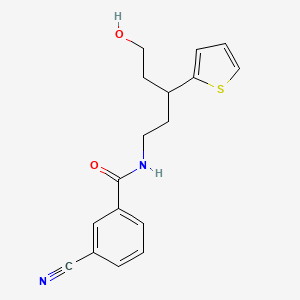

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2761670.png)

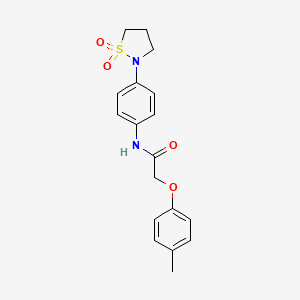

![3-[5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2761673.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2761676.png)

![2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2761682.png)

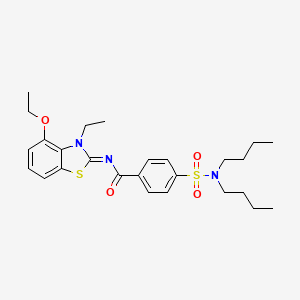

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2761683.png)

![N-(sec-butyl)-3-(1-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2761686.png)